4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile hydrochloride
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Overview
Description
4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile hydrochloride is a complex organic compound that features a bromobenzyl group, an imidazole ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile hydrochloride typically involves multiple steps. One common method starts with the condensation of 1H-imidazole and 4-chloromethylbenzonitrile to form an intermediate product. This intermediate is then reacted with 4-bromobenzylamine under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol derivative.
Scientific Research Applications
4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can bind to specific receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Shares the imidazole ring but lacks the bromobenzyl and benzonitrile groups.
4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile: Similar structure but without the hydrochloride salt form.
Uniqueness
4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromobenzyl group enhances its potential for substitution reactions, while the imidazole ring provides a versatile site for coordination with metal ions.
Properties
Molecular Formula |
C17H14BrClN4 |
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Molecular Weight |
389.7 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methyl-imidazol-1-ylamino]benzonitrile;hydrochloride |
InChI |
InChI=1S/C17H13BrN4.ClH/c18-16-5-1-15(2-6-16)12-22(21-10-9-20-13-21)17-7-3-14(11-19)4-8-17;/h1-10,13H,12H2;1H |
InChI Key |
CWQPBWKKEOIYRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=CC=C(C=C2)C#N)N3C=CN=C3)Br.Cl |
Origin of Product |
United States |
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